4-Fluoro-2-methoxybenzenethiol
Description
4-Fluoro-2-methoxybenzenethiol is a substituted benzene derivative featuring a fluorine atom at the para-position (C4), a methoxy group (-OCH₃) at the ortho-position (C2), and a thiol (-SH) group. Thiol groups are highly nucleophilic and acidic, making this compound a candidate for applications in organic synthesis, pharmaceuticals, and materials science. Below, we compare it with structurally similar compounds from the evidence.
Properties
CAS No. |
398456-80-9 |
|---|---|
Molecular Formula |
C7H7FOS |
Molecular Weight |
158.2 g/mol |
IUPAC Name |
4-fluoro-2-methoxybenzenethiol |
InChI |
InChI=1S/C7H7FOS/c1-9-6-4-5(8)2-3-7(6)10/h2-4,10H,1H3 |
InChI Key |
ZQZQPQBXQIUSOT-UHFFFAOYSA-N |
SMILES |
COC1=C(C=CC(=C1)F)S |
Canonical SMILES |
COC1=C(C=CC(=C1)F)S |
Origin of Product |
United States |
Comparison with Similar Compounds
Substituted Phenols and Benzyl Derivatives
4-Fluoro-2-(4-methoxybenzyl)phenol (CAS 1426-54-6)
- Structure: Contains a phenol (-OH) group at C1, a fluorine at C4, and a 4-methoxybenzyl group at C2.
- Key Differences: Unlike 4-Fluoro-2-methoxybenzenethiol, this compound lacks a thiol group but includes a benzyl-protected methoxy group. The phenol group is less nucleophilic than a thiol, reducing its reactivity in substitution reactions.
- Applications : Likely used in protecting-group strategies or as an intermediate in pharmaceutical synthesis .
4-Fluoro-2-(5-isoxazolyl)phenol (CAS 288401-62-7)
- Structure: Features a phenol group, fluorine at C4, and an isoxazole ring at C2.
- Key Differences : The isoxazole moiety introduces heterocyclic aromaticity, differing from the methoxy and thiol groups in the target compound. This structure may enhance biological activity, such as enzyme inhibition .
Boronic Acids and Sulfur-Containing Compounds
2-Fluoro-4-methoxyphenylboronic Acid (CAS 162101-31-7)
- Structure : Boronic acid (-B(OH)₂) at C1, fluorine at C2, and methoxy at C4.
- Key Differences : The boronic acid group enables participation in Suzuki-Miyaura cross-coupling reactions, a property absent in thiols. The fluorine and methoxy substituents mirror the target compound’s electronic profile but differ in positional arrangement .
2-[(7-Chloroquinolin-4-yl)thio]acetohydrazide (CAS 59278-00-1)
4-Fluoro-2-methylbenzenesulfonyl Chloride
Halogenated Esters and Protected Intermediates
Methyl 4-Chloro-2-fluorobenzoate (CAS N/A)
4-Benzyloxy-2-bromo-1-methoxybenzene
- Structure : Benzyl-protected hydroxyl at C4, bromine at C2, and methoxy at C1.
- Key Differences : Bromine serves as a leaving group in aromatic substitution, a role thiols could fulfill via nucleophilic attack. The synthesis route involves protection/deprotection steps relevant to methoxy-thiol analogs .
Data Table: Structural and Functional Comparison
Research Findings and Implications
- Reactivity: Thiols (e.g., in this compound) exhibit higher acidity (pKa ~6–8) compared to phenols (pKa ~10), enabling easier deprotonation and nucleophilic reactions .
- Synthetic Routes : Bromination and protection strategies (e.g., ) suggest that analogous methods could introduce thiol groups via nucleophilic substitution or thiol-ene click chemistry .
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